

An In-depth Technical Guide to Cimiracemoside C (CAS Number: 256925-92-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cimiracemoside C (Standard)

Cat. No.: B8087370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, also known as Cimicifugoside M or Cimigenol 3- α -L-arabinoside, is a cycloartane triterpenoid glycoside isolated from the medicinal plant *Cimicifuga racemosa* (Black Cohosh). With the CAS number 256925-92-5, this natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of Cimiracemoside C, including its physicochemical properties, biological activities with a focus on its role as an AMP-activated protein kinase (AMPK) activator, and detailed experimental protocols for its study.

Physicochemical Properties

Cimiracemoside C possesses a complex chemical structure, contributing to its specific biological functions. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	256925-92-5	[1]
Molecular Formula	C ₃₅ H ₅₆ O ₉	[2]
Molecular Weight	620.81 g/mol	[2]
Synonyms	Cimicifugoside M, Cimigenol 3- α -L-arabinoside	[1]
Appearance	White to off-white powder	Commercially available data
Purity (typical)	≥98.0% (HPLC)	Commercially available data
Solubility	Soluble in DMSO, methanol, ethanol	Commercially available data

Biological Activity and Mechanism of Action

The primary biological activity of Cimracemoside C revolves around its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK can have profound effects on various metabolic pathways, making Cimracemoside C a promising candidate for the research and development of treatments for metabolic disorders such as type 2 diabetes.

AMPK Activation

AMPK is a heterotrimeric enzyme complex that, once activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. This action helps to restore cellular energy balance. The activation of AMPK by Cimracemoside C suggests its potential to modulate glucose and lipid metabolism. While specific IC₅₀ values for Cimracemoside C's activation of AMPK are not readily available in the public domain, its activity has been confirmed in various studies.

Potential Antidiabetic Effects

The activation of AMPK is a key mechanism for the therapeutic action of some antidiabetic drugs. By activating AMPK, Cimracemoside C may enhance glucose uptake in peripheral tissues, such as skeletal muscle, and suppress hepatic gluconeogenesis, thereby contributing

to lower blood glucose levels. Further research is needed to quantify the in vivo efficacy and to determine specific metrics such as IC50 values for glucose uptake and alpha-glucosidase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cimracemoside C.

Isolation and Purification of Cimracemoside C from *Cimicifuga racemosa*

A general protocol for the isolation of triterpene glycosides from *Cimicifuga racemosa* is as follows:

- **Extraction:** Powdered rhizomes of *Cimicifuga racemosa* are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The fraction containing Cimracemoside C (often the n-butanol or ethyl acetate fraction) is subjected to various chromatographic techniques for purification. These may include:
 - Silica gel column chromatography.
 - Reversed-phase C18 column chromatography.
 - High-performance liquid chromatography (HPLC).
- **Identification:** The purified compound is identified and characterized using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR and ^{13}C -NMR).

In Vitro AMPK Activation Assay

The activation of AMPK by Cimracemoside C can be assessed using commercially available assay kits, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

- **Cell Culture:** A suitable cell line, such as C2C12 myotubes or HepG2 hepatocytes, is cultured under standard conditions.
- **Treatment:** Cells are treated with varying concentrations of Cimracemoside C for a specified period. A known AMPK activator (e.g., AICAR) can be used as a positive control.
- **Cell Lysis:** After treatment, the cells are lysed to release the cellular proteins.
- **HTRF Assay:** The cell lysate is then incubated with HTRF reagents, which include a europium cryptate-labeled anti-AMPK antibody and a d2-labeled anti-phospho-AMPK (Thr172) antibody.
- **Signal Detection:** The HTRF signal is measured using a compatible plate reader. An increase in the signal ratio indicates an increase in the phosphorylation of AMPK at Threonine 172, signifying its activation.

Glucose Uptake Assay in C2C12 Myotubes

The effect of Cimracemoside C on glucose uptake can be evaluated using a fluorescently labeled glucose analog, such as 2-NBDG.

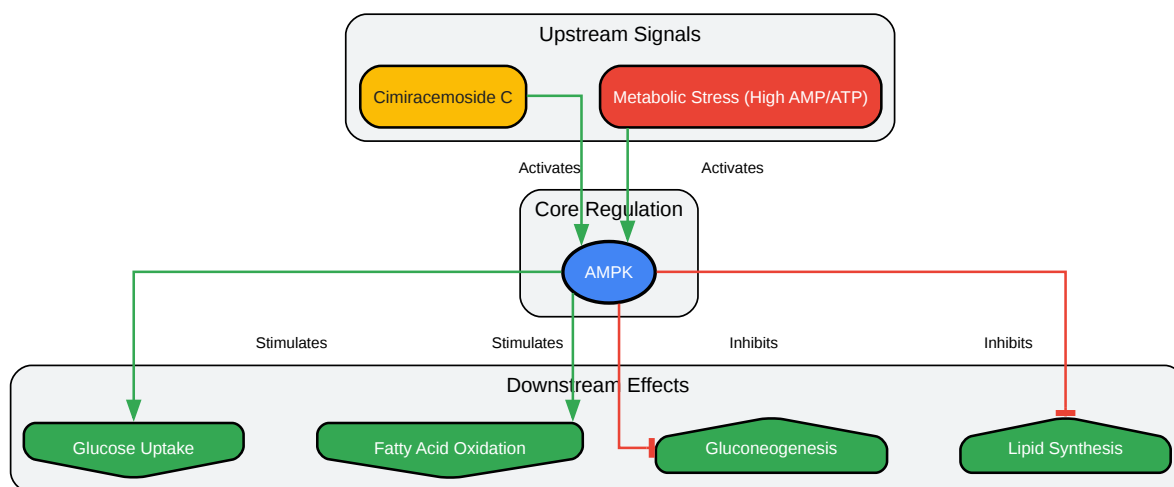
- **Cell Differentiation:** C2C12 myoblasts are differentiated into myotubes by culturing them in a low-serum medium.
- **Serum Starvation:** Differentiated myotubes are serum-starved for a few hours before the assay.
- **Treatment:** The cells are then treated with different concentrations of Cimracemoside C. Insulin is typically used as a positive control.
- **2-NBDG Incubation:** Following treatment, the cells are incubated with 2-NBDG for a short period.
- **Fluorescence Measurement:** After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader or a

flow cytometer. An increase in fluorescence indicates enhanced glucose uptake.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

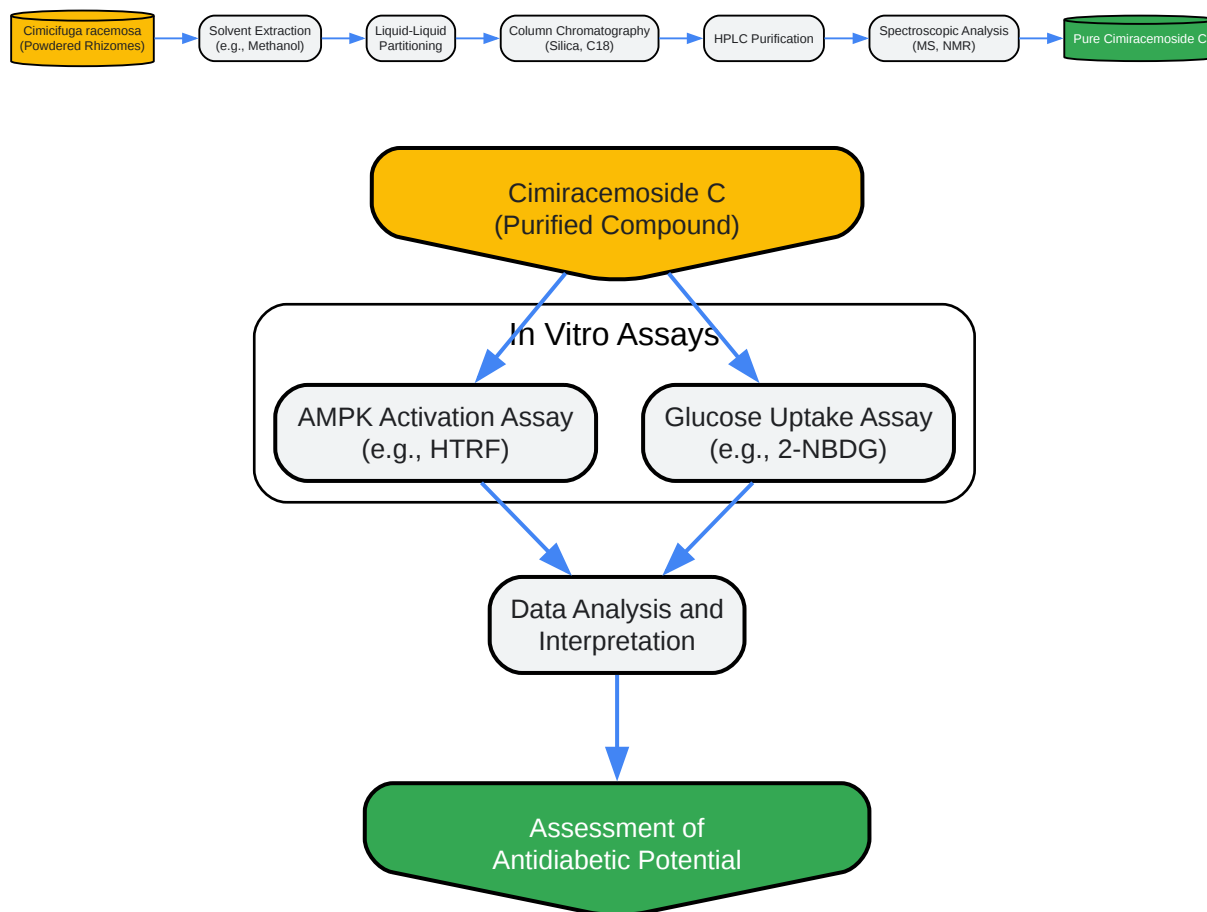
The following diagram illustrates the central role of AMPK in cellular metabolism and how Cimracemoside C may exert its effects.



[Click to download full resolution via product page](#)

Caption: Cimracemoside C activates the AMPK signaling pathway.

Experimental Workflow for Isolation and Identification



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cimracemoside C | C₃₅H₅₆O₉ | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cimracemoside C (CAS Number: 256925-92-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8087370#cimiracemoside-c-cas-number-256925-92-5\]](https://www.benchchem.com/product/b8087370#cimiracemoside-c-cas-number-256925-92-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com